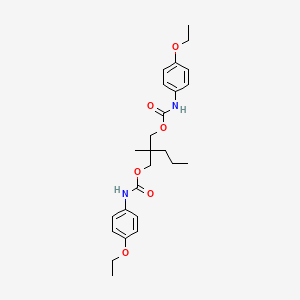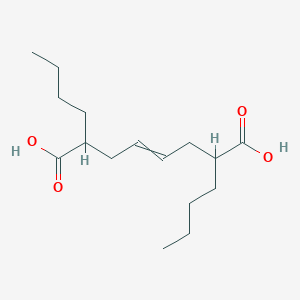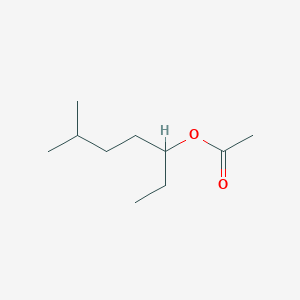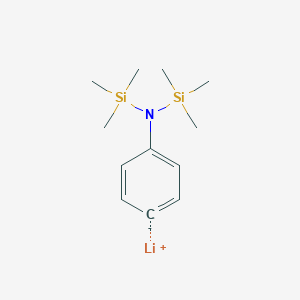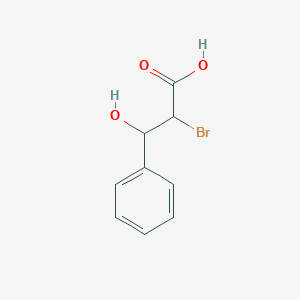
2-Bromo-3-hydroxy-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-hydroxy-3-phenylpropanoic acid is an organic compound with the molecular formula C9H9BrO3. It is characterized by the presence of a bromine atom, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-hydroxy-3-phenylpropanoic acid typically involves the bromination of 3-hydroxy-3-phenylpropanoic acid. One common method includes the reaction of 3-hydroxy-3-phenylpropanoic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3-hydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 3-hydroxy-3-phenylpropanoic acid.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group, forming 2-bromo-3-oxo-3-phenylpropanoic acid.
Reduction Reactions: The compound can be reduced to 2-bromo-3-hydroxy-3-phenylpropanol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
- 3-Hydroxy-3-phenylpropanoic acid
- 2-Bromo-3-oxo-3-phenylpropanoic acid
- 2-Bromo-3-hydroxy-3-phenylpropanol
Applications De Recherche Scientifique
2-Bromo-3-hydroxy-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis
Mécanisme D'action
The mechanism of action of 2-Bromo-3-hydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and undergo nucleophilic substitution reactions, which are essential for its biological and chemical activities .
Comparaison Avec Des Composés Similaires
3-Phenylpropanoic Acid: Lacks the bromine and hydroxyl groups, making it less reactive in certain chemical reactions.
2-Bromo-3-phenylpropanoic Acid: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
3-Hydroxy-3-phenylpropanoic Acid: Similar structure but lacks the bromine atom, influencing its chemical behavior
Uniqueness: 2-Bromo-3-hydroxy-3-phenylpropanoic acid is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it valuable in research and industrial applications .
Propriétés
Numéro CAS |
34882-18-3 |
|---|---|
Formule moléculaire |
C9H9BrO3 |
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
2-bromo-3-hydroxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H9BrO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,12,13) |
Clé InChI |
PNZTVDQYHQRHKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C(=O)O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


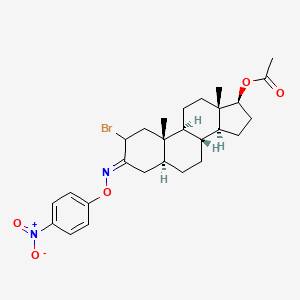


![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
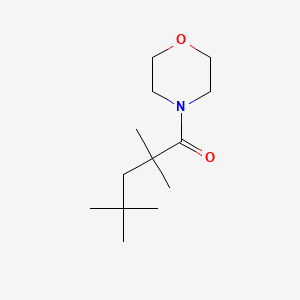

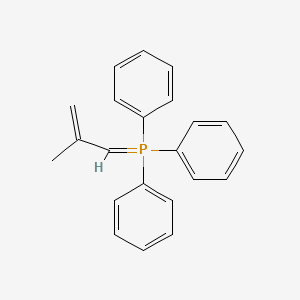

![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14692784.png)
